(7-Chloro-1H-indol-2-yl)methanol
Description
The exact mass of the compound this compound is 181.0294416 g/mol and the complexity rating of the compound is 165. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(7-chloro-1H-indol-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-8-3-1-2-6-4-7(5-12)11-9(6)8/h1-4,11-12H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJGCNIGYJUFMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660416 | |
| Record name | (7-Chloro-1H-indol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53590-62-8 | |
| Record name | (7-Chloro-1H-indol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reduction to the Alcohol:following the Successful Synthesis of an Ester Like Ethyl 7 Chloro 1h Indole 2 Carboxylate, a Standard Reduction Would Yield the Target Alcohol.
Opportunities for Advanced Spectroscopic and Computational Characterization
The complete absence of experimental spectroscopic data for this compound is a critical knowledge gap. A foundational research effort should focus on its synthesis and subsequent characterization using a suite of modern analytical techniques.
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR): Full characterization would require ¹H NMR, ¹³C NMR, and 2D NMR experiments (COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals. The data would provide insight into the electronic environment of the indole ring as influenced by the C7-chloro and C2-hydroxymethyl groups.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is needed to confirm the exact molecular weight and elemental composition.
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the N-H and O-H stretches and C-Cl bond.
X-ray Crystallography: Obtaining a single crystal for X-ray diffraction analysis would provide definitive proof of structure, including bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding) in the solid state.
Computational Characterization: In the absence of experimental data, computational chemistry offers a powerful predictive tool. Density Functional Theory (DFT) calculations could be employed to predict the compound's geometry, spectroscopic properties (NMR and IR), and electronic structure. The table below presents predicted properties for a related isomer, which serves as a template for what could be calculated for this compound. nih.gov
| Property | Predicted Value for (7-chloro-1H-indol-4-yl)methanol nih.gov |
| Molecular Weight | 181.62 g/mol |
| XLogP3 | 1.8 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Polar Surface Area | 32.8 Ų |
Generating such data for this compound would be invaluable for guiding synthetic efforts and predicting its chemical behavior.
Potential for Novel Derivatizations and Access to Diverse Indole Scaffolds
This compound is an ideal starting point for creating a library of substituted indoles. The C2-hydroxymethyl group and the C7-chloro atom are orthogonal functional handles that can be selectively manipulated.
Reactions at the C2-Position: The hydroxymethyl group is a versatile functional moiety. chemicalbook.comsigmaaldrich.com
Oxidation: Mild oxidation could yield 7-chloro-1H-indole-2-carbaldehyde, a key precursor for imines, while stronger oxidation would produce 7-chloro-1H-indole-2-carboxylic acid, a valuable intermediate for amides and esters. chemicalbook.com
Substitution: Conversion of the alcohol to a better leaving group (e.g., a tosylate or halide) would enable nucleophilic substitution to introduce a wide range of functionalities (e.g., azides, ethers, thioethers).
Cyclization: The alcohol can act as a nucleophile in intramolecular cyclization reactions to form fused heterocyclic systems, such as oxazino[4,3-a]indoles. chemicalbook.com
Reactions at the C7-Position: The C7-chloro atom can be functionalized via transition-metal-catalyzed cross-coupling reactions. acs.orgacs.orgnih.gov
Suzuki Coupling: Reaction with boronic acids to form C-C bonds, introducing aryl or alkyl groups.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to 7-aminoindole derivatives.
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.
The following table illustrates the potential for generating diverse indole scaffolds from this single precursor.
| Starting Scaffold | Reaction Type | Reagent(s) | Resulting Scaffold |
| This compound | Oxidation (PCC) | Pyridinium (B92312) chlorochromate | 7-Chloro-1H-indole-2-carbaldehyde |
| This compound | Suzuki Coupling | Arylboronic acid, Pd catalyst | 7-Aryl-1H-indol-2-yl)methanol |
| This compound | Buchwald-Hartwig Amination | Aniline, Pd catalyst | (7-Anilino-1H-indol-2-yl)methanol |
| This compound | Mitsunobu Reaction | Phthalimide, DEAD, PPh₃ | 2-(Phthalimidomethyl)-7-chloro-1H-indole |
Integration with Emerging Technologies in Organic Synthesis
Future research on this compound should leverage emerging technologies to overcome the challenges of traditional batch synthesis and to accelerate discovery.
Continuous Flow Synthesis: The synthesis of indole derivatives can involve hazardous reagents or thermally unstable intermediates. Continuous flow reactors offer enhanced safety, precise control over reaction parameters (temperature, pressure, time), and improved scalability. nih.gov This technology would be particularly advantageous for both the initial Fischer indole synthesis and subsequent derivatization steps. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating. tandfonline.comtandfonline.com This could be applied to accelerate cross-coupling reactions at the C7-position or in the formation of the indole core itself.
Electrosynthesis: Electrochemical methods provide a green and sustainable alternative to traditional redox chemistry, avoiding the use of stoichiometric chemical oxidants or reductants. rsc.org Electrosynthesis could be explored for the intramolecular cyclization to form the indole ring or for the controlled oxidation of the C2-hydroxymethyl group.
Photoredox Catalysis: This technology uses light to drive chemical reactions and could open up novel pathways for the functionalization of the indole core, for instance, through radical-based transformations.
By integrating these modern synthetic tools, the exploration of this compound and its derivatives can be conducted more efficiently, safely, and sustainably, paving the way for the discovery of new chemical entities with potentially valuable applications.
Chemical Transformations and Derivatizations of 7 Chloro 1h Indol 2 Yl Methanol
Reactions Involving the Primary Alcohol Group
The primary alcohol group of (7-Chloro-1H-indol-2-yl)methanol is a versatile handle for a variety of chemical transformations, including esterification, etherification, oxidation, and nucleophilic substitution.
Esterification of indole-2-methanols can be achieved through various methods. For instance, the reaction of (7-Fluoro-1H-indol-2-yl)methanol with acetic anhydride (B1165640) in pyridine (B92270) yields (7-Fluoro-1H-indol-2-yl)methyl acetate (B1210297). Similarly, benzoylation can be accomplished using benzoyl chloride in dichloromethane (B109758) with 4-dimethylaminopyridine (B28879) (DMAP). These reactions are generally applicable to this compound, affording the corresponding esters. Etherification can also be performed, though specific examples for the chloro-substituted derivative are less commonly detailed in readily available literature. However, general methods for ether synthesis, such as the Williamson ether synthesis, could potentially be applied.
A study on N-acylated indole (B1671886) alkanoic acids demonstrates the successful esterification of related indole carboxylic acids using methods like refluxing in methanol (B129727)/H2SO4. nih.gov While this involves esterification of a carboxylic acid rather than acylation of an alcohol, it highlights the compatibility of the indole core with ester functionalities.
Table 1: Examples of Esterification and Etherification Reactions
| Reactant | Reagent | Product |
|---|---|---|
| (7-Fluoro-1H-indol-2-yl)methanol | Acetic anhydride, Pyridine | (7-Fluoro-1H-indol-2-yl)methyl acetate |
| (7-Fluoro-1H-indol-2-yl)methanol | Benzoyl chloride, DCM, DMAP | Benzoylated derivative |
Oxidation Pathways to Aldehyde or Carboxylic Acid Derivatives
The primary alcohol of this compound can be oxidized to either the corresponding aldehyde, 7-Chloro-1H-indole-2-carbaldehyde, or the carboxylic acid, 7-Chloro-1H-indole-2-carboxylic acid. sigmaaldrich.com The choice of oxidizing agent and reaction conditions determines the final product.
Mild oxidizing agents, such as manganese dioxide (MnO2) or pyridinium (B92312) chlorochromate (PCC), are typically used for the selective oxidation of indole-2-methanols to their corresponding aldehydes. For the further oxidation to the carboxylic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent are generally employed. The synthesis of 7-Chloro-1H-indole-2-carboxylic acid has been documented, indicating the feasibility of this oxidation pathway. sigmaaldrich.com
Nucleophilic substitution at the methanol carbon of indol-2-yl diaryl methanols has been demonstrated to proceed through the formation of an active 2-indole imine methide (2-IIM) intermediate, particularly when promoted by a Brønsted acid in trifluoroethanol (TFE). rsc.org This process allows for the synthesis of complex molecules like tetraarylmethanes. rsc.org While this example involves a diaryl methanol, the underlying principle of activating the hydroxyl group to facilitate its departure as a leaving group can be applied to this compound.
The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate substitution by various nucleophiles. Research on 1-hydroxyindole (B3061041) chemistry has shown that nucleophilic substitution can occur, leading to the formation of novel heteroaryl derivatives. clockss.org Although this study focuses on substitution at a different position, it underscores the potential for such reactions within the indole framework.
Reactivity at the Indole Nitrogen (N1)
The nitrogen atom of the indole ring in this compound is another key site for chemical modification, allowing for the introduction of various substituents through alkylation and acylation, as well as the use of protecting groups.
N-alkylation of indoles is a common strategy to introduce diverse functional groups. rsc.org Classical methods often involve the use of a strong base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide. rsc.org Iron-catalyzed N-alkylation of indolines with alcohols has also been reported as an efficient method. nih.gov These techniques can be applied to this compound to generate a library of N-alkylated derivatives. The choice of base and solvent can influence the regioselectivity of the reaction, particularly in substituted indazoles, a related heterocyclic system. beilstein-journals.org
N-acylation of the indole nitrogen can be achieved using acylating agents like acid chlorides or anhydrides. nih.gov For instance, N-acylation of indole alkanoates has been accomplished using aryl acid chlorides in the presence of a base such as t-BuONa in THF or DMAP/Et3N in DCM. nih.gov Friedel-Crafts acylation of N-protected indoles is another powerful method for introducing acyl groups, although this typically targets the carbon framework of the indole ring. researchgate.net
Table 2: Common Reagents for N-Alkylation and N-Acylation
| Reaction | Reagents |
|---|---|
| N-Alkylation | Sodium hydride, Alkyl halide, DMF/THF |
| N-Alkylation | Iron catalyst, Alcohol, TFE |
| N-Acylation | Acid chloride, Base (e.g., t-BuONa, DMAP/Et3N) |
Nitrogen Protection and Deprotection Methodologies
In multi-step syntheses, it is often necessary to protect the indole nitrogen to prevent unwanted side reactions. A variety of protecting groups are available for this purpose. One notable method involves the reaction of indoles with 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MeTAD), which selectively protects the 2,3-double bond of the indole. researchgate.net This protection is reversible upon heating. researchgate.net
Transformations of the Indole Ring System
The indole ring is an electron-rich aromatic system, making it susceptible to various chemical transformations. The presence of substituents can significantly influence the regioselectivity and reactivity of these transformations.
The C3 position of the indole ring is the most nucleophilic and, therefore, the most common site for electrophilic aromatic substitution (EAS) reactions. nih.gov This reactivity is a cornerstone of indole chemistry, allowing for the introduction of a wide range of functional groups. While specific studies on the EAS reactions of this compound are not extensively detailed in the provided search results, the general principles of indole chemistry suggest that it would readily undergo reactions such as Vilsmeier-Haack formylation, Mannich reaction, and Friedel-Crafts acylation at the C3 position. These reactions introduce key building blocks for further synthetic manipulations.
Direct electrophilic substitution at the C4, C5, and C6 positions of the indole ring is generally less favorable compared to the C3 position. However, functionalization at these positions can be achieved through various synthetic strategies, often involving directed metalation or the use of pre-functionalized starting materials. The search results did not provide specific examples of modifications at the C4, C5, and C6 positions of this compound.
The chloro substituent at the C7 position offers a versatile handle for a variety of chemical transformations, particularly transition metal-catalyzed cross-coupling reactions.
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. libretexts.org It typically involves the reaction of an organoboron compound with a halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction has been successfully applied to chloroindoles, providing access to a wide range of arylated and alkylated indole derivatives. nih.gov
The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org In the context of this compound, the C-Cl bond would undergo oxidative addition to a low-valent palladium catalyst. Subsequent transmetalation with an organoboron reagent (e.g., a boronic acid or ester) and reductive elimination would yield the cross-coupled product. libretexts.org
Several studies have demonstrated the efficacy of Suzuki-Miyaura couplings with chloroindoles. nih.gov For instance, various palladium catalysts and ligands, such as those based on SPhos and XPhos, have been shown to be effective for the coupling of chloroindoles with boronic acids, often under relatively mild conditions. nih.gov The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields of the desired products. nih.govrsc.org
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Chloroarenes
| Aryl Halide | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| Chloroindole | Phenylboronic acid | Pd2(dba)3 / SPhos | 7-Phenylindole derivative | High | nih.gov |
| Chloroindole | Phenylboronic acid | Pd2(dba)3 / XPhos | 7-Phenylindole derivative | High | nih.gov |
| 6-Chloroindole | Phenylboronic acid | Not specified | 6-Phenylindole | Modest | nih.gov |
| Chloroindoles | Various boronic acids | P1 or P2 precatalysts | Coupled products | 91-99 | nih.gov |
It is important to note that the presence of the free N-H group in the indole ring can sometimes interfere with the catalytic cycle. However, methods have been developed to perform these couplings on unprotected indoles, which is advantageous as it avoids the need for protection and deprotection steps. nih.gov
Beyond Suzuki-Miyaura coupling, the C7-chloro substituent can participate in other transition metal-catalyzed reactions, such as Sonogashira, Heck, and C-N bond formation reactions. nih.govresearchgate.net These reactions provide access to a diverse range of functionalized indoles. For example, the Sonogashira coupling allows for the introduction of alkyne moieties, while the Heck reaction enables the formation of carbon-carbon bonds with alkenes. nih.govresearchgate.net
Spectroscopic and Structural Elucidation of 7 Chloro 1h Indol 2 Yl Methanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, including (7-Chloro-1H-indol-2-yl)methanol and its analogs. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment of individual atoms.
The ¹H NMR spectrum of an indole (B1671886) derivative provides characteristic signals for the protons of the indole core and any substituents. For this compound, the protons on the aromatic ring and the methylene (B1212753) group of the methanol (B129727) substituent exhibit distinct chemical shifts and coupling patterns.
In related chloro-substituted indoles, the chemical shifts are influenced by the position of the chlorine atom and other substituents. For instance, in 5-chloro-3-methyl-1H-indole, the indole NH proton appears as a singlet around δ 7.91 ppm. rsc.org The aromatic protons show characteristic doublet and doublet of doublets patterns depending on their position and coupling with neighboring protons. rsc.org For example, the H-4 proton in 6-chloro-3-methyl-1H-indole appears as a doublet at δ 7.48 ppm (J = 8.4 Hz), while the H-5 proton is observed as a doublet of doublets at δ 7.09 ppm (J = 8.4, 1.8 Hz). rsc.org The methyl group protons typically appear as a singlet or a doublet with a small coupling constant. rsc.org
The methylene protons of the methanol group in this compound would be expected to appear as a singlet or a doublet if coupled to the hydroxyl proton, typically in the range of δ 4.5-5.0 ppm. The indole NH proton is usually observed as a broad singlet at a downfield chemical shift, often above δ 8.0 ppm.
Table 1: Representative ¹H NMR Data for Chloro-Substituted Indole Derivatives
| Compound | Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
|---|---|---|---|
| 5-Chloro-3-methyl-1H-indole rsc.org | NH | 7.91 (s) | |
| H-4 | 7.57 (d) | 1.8 | |
| H-6 | 7.16 (dd) | 8.6, 2.0 | |
| H-7 | 7.27 (d) | 8.5 | |
| CH₃ | 2.32 (d) | 0.7 | |
| 6-Chloro-3-methyl-1H-indole rsc.org | NH | 7.88 (s) | |
| H-4 | 7.48 (d) | 8.4 | |
| H-5 | 7.09 (dd) | 8.4, 1.8 | |
| H-7 | 7.33 (d) | 1.5 | |
| CH₃ | 2.31 (d) | 0.9 |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the indole ring are sensitive to the presence and position of substituents.
For this compound, the carbon bearing the methanol group (C-2) would be expected to have a chemical shift in the range of δ 135-145 ppm. The carbon attached to the chlorine atom (C-7) would also show a characteristic chemical shift. In 5-chloro-3-methyl-1H-indole, the carbon atoms of the indole ring resonate at δ 134.69, 129.55, 125.00, 123.09, 122.23, 118.52, 112.01, and 111.68 ppm. rsc.org Similarly, for 6-chloro-3-methyl-1H-indole, the carbon signals appear at δ 136.67, 127.93, 127.05, 122.32, 119.94, 119.82, 112.03, and 110.96 ppm. rsc.org The methyl carbon in these compounds appears at around δ 9.6-9.7 ppm. rsc.org
Table 2: Representative ¹³C NMR Data for Chloro-Substituted Indole Derivatives
| Compound | Carbon | Chemical Shift (δ, ppm) |
|---|---|---|
| 5-Chloro-3-methyl-1H-indole rsc.org | C-2 | 122.23 |
| C-3 | 111.68 | |
| C-3a | 129.55 | |
| C-4 | 123.09 | |
| C-5 | 125.00 | |
| C-6 | 118.52 | |
| C-7 | 112.01 | |
| C-7a | 134.69 | |
| CH₃ | 9.63 | |
| 6-Chloro-3-methyl-1H-indole rsc.org | C-2 | 122.32 |
| C-3 | 112.03 | |
| C-3a | 127.93 | |
| C-4 | 119.82 | |
| C-5 | 119.94 | |
| C-6 | 127.05 | |
| C-7 | 110.96 | |
| C-7a | 136.67 | |
| CH₃ | 9.67 |
Two-dimensional (2D) NMR techniques are crucial for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules.
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, helping to identify adjacent protons in the molecule.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms, allowing for the assignment of carbon signals based on their attached protons. illinois.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds, providing valuable information about the connectivity of the molecular skeleton. illinois.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are in close proximity, which is useful for determining the stereochemistry and conformation of the molecule.
The application of these 2D NMR techniques is essential for the definitive structural elucidation of this compound and its derivatives. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. This is a critical step in the identification of a new compound. For example, the calculated exact mass for a derivative, N-(tert-Butyl)-2-(6-chloro-1H-indol-3-yl)-2-(3,12-dioxo-1-oxa-4,11-diazacyclotridecan-4-yl)acetamide, is 577.37 [M+H]⁺, and the found value from HRMS confirms this composition. beilstein-journals.org
Different ionization techniques can be employed in mass spectrometry, with Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) being common for indole derivatives.
Electrospray Ionization (ESI): This is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. ESI-MS has been widely used for the analysis of various indole derivatives. nih.govrsc.org
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds and also tends to produce protonated molecules.
The choice of ionization technique depends on the specific properties of the analyte. In many studies of indole derivatives, ESI is the preferred method due to its soft nature, which helps in preserving the molecular ion for accurate mass determination. nih.govrsc.org
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Identification of Characteristic Functional Group Vibrations
The IR and Raman spectra of this compound are expected to exhibit distinct bands corresponding to its primary functional groups: the O-H group of the methanol substituent, the N-H group of the indole ring, the C-Cl bond, and the various vibrations of the aromatic indole core.
O-H and N-H Stretching: A broad absorption band is anticipated in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, which can be attributed to the stretching vibration of the hydroxyl (O-H) group of the methanol moiety. nasa.govresearchgate.net This broadening is a result of intermolecular hydrogen bonding in the solid state. The N-H stretching vibration of the indole ring is also expected in this region, often appearing as a sharper peak around 3400-3500 cm⁻¹. montclair.edu
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene (B151609) and pyrrole (B145914) rings of the indole nucleus typically appear in the region of 3000-3100 cm⁻¹.
CH₂ Stretching: The methylene (-CH₂-) group in the methanol substituent will show symmetric and asymmetric stretching vibrations, expected to be found in the 2850-2960 cm⁻¹ range.
Indole Ring Vibrations: The characteristic stretching vibrations of the C=C bonds within the indole ring are expected to produce strong to medium bands in the 1450-1620 cm⁻¹ region. These bands are crucial for confirming the presence of the indole nucleus.
C-O and C-N Stretching: The C-O stretching vibration from the methanol group is anticipated to be a strong band in the 1000-1260 cm⁻¹ region. The C-N stretching of the indole ring will also appear in this fingerprint region.
C-Cl Stretching: The presence of the chlorine atom at the 7-position is expected to give rise to a C-Cl stretching vibration. This band typically appears in the 600-800 cm⁻¹ region of the IR spectrum and is a key indicator of the halogen's presence.
Out-of-Plane Bending: The C-H out-of-plane bending vibrations of the substituted benzene ring are found in the 750-900 cm⁻¹ region and are diagnostic of the substitution pattern.
The complementary nature of IR and Raman spectroscopy is crucial; for instance, the symmetric vibrations of the indole ring are often more prominent in the Raman spectrum. rsc.org
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Type of Vibration | Expected Intensity |
| O-H (Alcohol) | 3200 - 3600 | Stretching | Strong, Broad (IR) |
| N-H (Indole) | 3400 - 3500 | Stretching | Medium, Sharp (IR) |
| Aromatic C-H | 3000 - 3100 | Stretching | Medium to Weak |
| Aliphatic C-H | 2850 - 2960 | Stretching | Medium |
| C=C (Indole Ring) | 1450 - 1620 | Stretching | Medium to Strong |
| C-O (Alcohol) | 1000 - 1260 | Stretching | Strong (IR) |
| C-Cl | 600 - 800 | Stretching | Medium to Strong |
X-ray Crystallography for Solid-State Structural Confirmation
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and the spatial arrangement of atoms. For this compound, this technique would confirm the connectivity of the atoms and the planarity of the indole ring system. Although a specific crystal structure for this compound is not publicly documented, analysis of related indole derivatives allows for a detailed prediction of its solid-state characteristics. nih.gov
Analysis of Crystal Packing and Intermolecular Interactions
The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The hydroxyl group of the methanol substituent and the N-H group of the indole ring are both excellent hydrogen bond donors, while the oxygen and nitrogen atoms can act as acceptors.
Hydrogen Bonding: It is highly probable that the molecules will form strong N-H···O or O-H···N hydrogen bonds, leading to the formation of dimers or extended chains. This is a common motif observed in the crystal structures of many indole derivatives. elsevierpure.com
π-π Stacking: The planar aromatic indole rings are likely to engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions, with interplanar distances typically around 3.4 Å, are a significant stabilizing force in the crystal lattice of aromatic compounds. nih.gov
Halogen Interactions: The chlorine atom at the 7-position can participate in halogen bonding or other weak C-H···Cl interactions, further influencing the crystal packing arrangement. Studies on other chloro-substituted indoles have shown the importance of such interactions. nih.gov
Table 2: Predicted Crystallographic Parameters and Interactions for this compound
| Parameter | Predicted Value/Observation | Significance |
| Crystal System | Monoclinic or Orthorhombic | Common for indole derivatives |
| Space Group | P2₁/c or similar centrosymmetric group | Reflects efficient packing |
| Dominant Interaction | N-H···O or O-H···N Hydrogen Bonds | Formation of dimers or chains |
| Secondary Interaction | π-π Stacking | Stabilization of the crystal lattice |
| Other Interactions | C-H···Cl, van der Waals forces | Fine-tunes the molecular packing |
Elemental Compositional Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, chlorine) in a pure sample of this compound. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula, C₉H₈ClNO. A close agreement between the experimental and theoretical values is a crucial criterion for verifying the compound's elemental composition and purity. rsc.org This technique is a standard and essential part of the characterization of any newly synthesized compound.
Table 3: Theoretical Elemental Composition of this compound (C₉H₈ClNO)
| Element | Symbol | Atomic Weight | % Composition |
| Carbon | C | 12.01 | 59.52% |
| Hydrogen | H | 1.01 | 4.44% |
| Chlorine | Cl | 35.45 | 19.52% |
| Nitrogen | N | 14.01 | 7.71% |
| Oxygen | O | 16.00 | 8.81% |
| Total | 100.00% |
Chromatographic Techniques for Purity Assessment
Chromatographic methods are essential for separating the components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of indole alkaloids and their derivatives due to its high resolution and sensitivity. ijpsonline.comuniversiteitleiden.nl
High-Performance Liquid Chromatography (HPLC)
For this compound, a reversed-phase HPLC (RP-HPLC) method would typically be employed. In this setup, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then travels through a column packed with a nonpolar stationary phase (such as C18-silica) propelled by a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). rjpharmacognosy.ir
The purity of the sample is determined by analyzing the resulting chromatogram. A pure sample of this compound would ideally produce a single, sharp, and symmetrical peak at a characteristic retention time. The presence of additional peaks would indicate impurities. The area of the main peak relative to the total area of all peaks can be used to quantify the purity, which is often expected to be above 98% for analytical standards. oup.com A UV detector is commonly used for indole derivatives, as the indole ring system exhibits strong UV absorbance. universiteitleiden.nl
Table 4: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Typical Value/Condition |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at ~220 nm or ~270 nm |
| Expected Result | A single major peak for a pure sample |
Thin-Layer Chromatography (TLC) Monitoring
Thin-Layer Chromatography (TLC) is an indispensable analytical technique for the real-time monitoring of chemical reactions involving this compound and its derivatives. plantextractwholesale.comaga-analytical.com.pl Its simplicity, speed, and cost-effectiveness allow for the rapid assessment of reaction progress, identification of intermediates, and determination of product purity. plantextractwholesale.comaga-analytical.com.pl In the synthesis of this compound, for instance from its corresponding aldehyde or carboxylic acid precursor, TLC is crucial for tracking the consumption of starting materials and the formation of the desired product.
The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is then developed in a sealed chamber containing an appropriate solvent system (eluent). umich.edu The separation is based on the differential partitioning of the compounds between the stationary phase and the mobile phase. aga-analytical.com.pl
Stationary Phase Selection
For the analysis of this compound and its derivatives, the most common stationary phase is silica (B1680970) gel 60. aga-analytical.com.pl Commercially available TLC plates are often impregnated with a fluorescent indicator, such as F254, which facilitates the visualization of UV-active compounds. aga-analytical.com.pl The polar nature of the silica gel surface, rich in silanol (B1196071) groups (Si-OH), allows for strong interactions with polar compounds. Given that this compound contains a polar hydroxyl group and a moderately polar N-H bond within the indole ring, it will exhibit significant interaction with the silica gel.
Mobile Phase (Eluent) Systems
The choice of the mobile phase is critical for achieving optimal separation. The eluent's polarity is adjusted to control the movement of the compounds up the plate. libretexts.org For this compound, a moderately polar compound, mixtures of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether) are typically effective. rochester.edu
To monitor a reaction, such as the reduction of 7-chloro-1H-indole-2-carbaldehyde to this compound, one would expect the alcohol product to be more polar than the starting aldehyde. This increased polarity results in stronger adsorption to the silica gel and consequently, a lower Retention Factor (Rf) value compared to the aldehyde. libretexts.org The Rf value is a key parameter calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org An ideal Rf value for the product is typically in the range of 0.2 to 0.5 for good separation and reliable analysis. researchgate.net
Interactive Data Table: Representative TLC Systems for Indole Derivatives
While specific Rf values for this compound are not extensively reported, the following table provides typical solvent systems and expected Rf behaviors for structurally related indole compounds on silica gel plates. This data serves as a guide for developing a suitable TLC method.
| Compound | Mobile Phase (Eluent) System (v/v) | Expected Rf Range | Rationale for Eluent Choice |
| Starting Material (e.g., 7-Chloro-1H-indole-2-carbaldehyde) | 30% Ethyl Acetate in Hexane | 0.5 - 0.7 | The aldehyde is less polar than the corresponding alcohol, requiring a less polar eluent system to achieve a suitable Rf. |
| Product (this compound) | 40-50% Ethyl Acetate in Hexane | 0.3 - 0.5 | The hydroxyl group increases polarity, necessitating a more polar eluent to move the spot from the baseline. |
| Derivative (e.g., Ester derivative) | 20% Ethyl Acetate in Hexane | 0.6 - 0.8 | Esterification of the hydroxyl group reduces polarity, leading to a higher Rf value in a less polar solvent system. |
| Highly Polar Derivative (e.g., Carboxylic acid) | 10% Methanol in Dichloromethane (B109758) | 0.2 - 0.4 | For highly polar derivatives, a stronger eluent system containing methanol is often required for effective elution. rochester.edu |
Note: The Rf values are illustrative and can vary based on specific laboratory conditions, such as temperature, chamber saturation, and the specific brand of TLC plates.
Visualization Techniques
Since this compound and many of its precursors are colorless, visualization methods are required to locate the spots on the TLC plate after development. plantextractwholesale.comlibretexts.org
Ultraviolet (UV) Light: The indole ring is a UV-active chromophore. When viewed under short-wave UV light (254 nm) on a fluorescent (F254) plate, the compound will appear as a dark spot against a green fluorescent background. umich.edulibretexts.org This is a non-destructive method, allowing for further analysis if needed. libretexts.org
Iodine Chamber: Exposing the developed plate to iodine vapor in a sealed chamber is a semi-destructive method. libretexts.org Iodine complexes with many organic compounds, including indoles, to form brownish-yellow spots. libretexts.orgscribd.com
Chemical Stains: For more specific or sensitive detection, destructive chemical stains can be used. The plate is dipped or sprayed with a reagent, followed by gentle heating. libretexts.org
p-Anisaldehyde Stain: This stain is particularly effective for detecting alcohols and aldehydes. It reacts with these functional groups to produce distinctly colored spots (often purple, blue, or green) on a pale background. libretexts.orgnih.gov
Potassium Permanganate (B83412) (KMnO₄) Stain: This is a general stain for compounds that can be oxidized. libretexts.org Alcohols, such as this compound, will react with the permanganate solution to yield a yellow or brown spot on a purple background. scribd.com
Vanillin (B372448) Stain: A solution of vanillin in acid and ethanol (B145695) is a versatile stain that gives a range of colors for different functional groups, and is effective for visualizing alcohols. libretexts.org
By using a combination of these techniques, particularly co-spotting the reaction mixture with the starting material standard on the same plate, a chemist can effectively monitor the progress of a reaction leading to this compound or its derivatives.
Computational Chemistry and Theoretical Studies on 7 Chloro 1h Indol 2 Yl Methanol
Density Functional Theory (DFT) Calculations: A Method without Application
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common practice to employ DFT calculations to predict various molecular properties with a high degree of accuracy. However, no published studies were found that have applied DFT methods to (7-Chloro-1H-indol-2-yl)methanol.
Optimized Molecular Geometries and Conformational Analysis
The determination of a molecule's most stable three-dimensional arrangement, or its optimized geometry, is a primary step in computational analysis. This, along with a conformational analysis to identify other stable energetic minima, would typically be achieved using a DFT functional such as B3LYP with a basis set like 6-311++G(d,p). This information is crucial for understanding the molecule's shape and how it might interact with other molecules. Without dedicated computational studies, the precise bond lengths, bond angles, and dihedral angles that define the structure of this compound are not available.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of a molecule's excitability and its ability to participate in chemical reactions. An FMO analysis for this compound would shed light on its electron-donating and electron-accepting capabilities. At present, the specific energy values for HOMO, LUMO, and the resulting energy gap for this compound have not been calculated and reported.
Molecular Electrostatic Potential (MEP) Surface Mapping
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for electrostatic interactions and chemical reactions. The generation of an MEP map for this compound would require DFT calculations that have not been performed.
Prediction of Vibrational Frequencies and Spectroscopic Correlation
Theoretical vibrational frequency calculations are instrumental in the interpretation of experimental infrared (IR) and Raman spectra. By correlating calculated frequencies with experimental data, a detailed assignment of vibrational modes can be achieved, providing a definitive structural confirmation. For this compound, there are no reported theoretical vibrational analyses to aid in the understanding of its spectroscopic properties.
Reactivity Predictions and Mechanistic Insights: An Unwritten Chapter
The insights gained from DFT calculations, such as FMO analysis and MEP mapping, are fundamental to predicting a molecule's reactivity and the likely pathways of its chemical reactions.
Identification of Reactive Sites and Pathways
The identification of reactive sites is a direct outcome of understanding a molecule's electronic structure. For instance, the regions of highest HOMO density are likely sites for electrophilic attack, while the regions of highest LUMO density are prone to nucleophilic attack. Without the foundational computational data, any discussion on the specific reactive sites and potential reaction mechanisms for this compound would be purely speculative.
Computational Studies of Reaction Mechanisms and Transition States
The investigation of reaction mechanisms and the characterization of transition states through computational methods, primarily Density Functional Theory (DFT), are fundamental to predicting the reactivity of a molecule. For indole (B1671886) derivatives, computational studies have been instrumental in understanding various transformations.
DFT calculations are employed to map the potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products. This involves locating and characterizing the geometries of transition states, which are the highest energy points along the reaction coordinate. The energy barrier, or activation energy, derived from the difference in energy between the reactants and the transition state, is a key determinant of the reaction rate.
For instance, studies on the functionalization of the indole ring, a core component of this compound, often use DFT to explore the regioselectivity of electrophilic substitution or cycloaddition reactions. The presence of the chloro substituent at the 7-position is expected to influence the electron density distribution of the indole ring, thereby affecting the transition states and activation energies of its reactions. The electron-withdrawing nature of the chlorine atom can impact the nucleophilicity of the indole ring, a factor that can be quantitatively assessed through computational analysis of transition states in potential reactions.
In a study on the rotational conformers of 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, DFT and IRC (Intrinsic Reaction Coordinate) calculations were used to determine the rotational barrier around the S-N bond, finding energy barriers between 2.5 and 5.5 kcal/mol. nih.gov This type of analysis could be applied to this compound to understand the conformational dynamics of the methanol (B129727) group relative to the indole ring.
Table 1: Representative Theoretical Data for Indole Derivatives from Computational Studies
| Computational Method | Property Investigated | Key Findings for Related Indole Derivatives |
| DFT (B3LYP) | Heat of Formation (HOF) | HOF values for substituted indoles were calculated using isodesmic reactions. niscpr.res.in |
| DFT (M06-2X) | Diels-Alder Reaction Energetics | Both inverse and normal electronic demand characteristics were observed for isorhodanine derivatives. mdpi.com |
| DFT | Rotational Barriers | The rotational barrier for 1-(arylsulfonyl)indole derivatives was found to be in the range of 2.5–5.5 kcal/mol. nih.gov |
This table presents data for related indole derivatives to illustrate the application of computational methods, as specific data for this compound is not available.
Theoretical Approaches to Structure-Reactivity Relationships (e.g., QSAR modeling without specific biological outcomes)
Quantitative Structure-Activity Relationship (QSAR) models are theoretical tools that correlate the chemical structure of compounds with their activities. While often used in drug discovery to predict biological activity, QSAR can also be applied to understand general structure-reactivity relationships without a specific biological endpoint. nih.gov These models use molecular descriptors, which are numerical representations of a molecule's properties, to build a mathematical relationship with a measured activity.
For indole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to understand the structural requirements for certain interactions. nih.gov These models generate 3D contour maps that visualize the regions around a molecule where steric, electrostatic, or hydrophobic properties are predicted to influence activity.
In the context of this compound, a QSAR study could explore how substitutions on the indole ring affect a particular chemical property, such as reaction rate or binding affinity to a surface. The descriptors in such a model would include parameters that quantify the electronic effect of the 7-chloro substituent and the steric and electronic properties of the 2-methanol group.
Table 2: Common Molecular Descriptors Used in QSAR Studies of Indole Derivatives
| Descriptor Type | Examples | Information Provided |
| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Describes the electronic distribution and reactivity. |
| Steric | Molecular volume, Surface area, Molar refractivity | Relates to the size and shape of the molecule. |
| Topological | Connectivity indices, Wiener index | Represents the atomic connectivity within the molecule. |
| Hydrophobic | LogP | Quantifies the lipophilicity of the molecule. |
This table provides examples of descriptors that could be used in a QSAR model for this compound.
Investigation of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials have applications in technologies like optical data storage and telecommunications. nih.gov Organic molecules, particularly those with extended π-conjugated systems and significant intramolecular charge transfer (ICT), are promising candidates for NLO materials. nih.gov The NLO response of a molecule is characterized by its hyperpolarizability (β).
Theoretical calculations, especially DFT, are powerful tools for predicting the NLO properties of molecules. These calculations can determine the components of the hyperpolarizability tensor and provide insights into the electronic transitions that give rise to the NLO response. Key factors influencing NLO properties include a low HOMO-LUMO energy gap and a large difference in dipole moment between the ground and excited states.
While specific NLO studies on this compound are not found in the reviewed literature, the indole scaffold is a component of some NLO-active materials. The presence of the electron-withdrawing chlorine atom and the electron-donating potential of the hydroxyl group in this compound could create a push-pull system, which is a common design strategy for enhancing NLO properties. Computational studies could quantify the first hyperpolarizability (β) and related NLO parameters for this molecule to assess its potential in this area.
Table 3: Theoretical NLO Properties of Representative Organic Molecules
| Molecule | Method | Calculated First Hyperpolarizability (β) (a.u.) |
| Urea (reference) | DFT | ~35 |
| Salicylaldehyde Thiosemicarbazones | DFT (M06/6-311G(d,p)) | 192.778–501.709 nih.gov |
This table provides reference values and data for other organic molecules to contextualize the potential NLO properties of this compound, for which specific data is not available.
Synthetic Utility and Building Block Applications of 7 Chloro 1h Indol 2 Yl Methanol
Precursor for Advanced Organic Synthesis
As a commercially available organic building block, (7-Chloro-1H-indol-2-yl)methanol serves as a foundational component for constructing more complex molecular architectures. cymitquimica.comchembuyersguide.com The presence of the chloro- and hydroxymethyl-substituted indole (B1671886) core allows for a range of chemical transformations, positioning it as a key starting material for specialized applications.
Construction of Polycyclic Heterocyclic Scaffolds
While the indole nucleus is a common feature in many polycyclic heterocyclic systems, specific examples detailing the direct use of this compound in the construction of such scaffolds are not extensively documented in current literature. Its potential lies in the reactivity of the N-H proton, the hydroxyl group, and the C-3 position of the indole ring, which could theoretically participate in cyclization reactions to form fused ring systems.
Integration into Multicomponent Reaction Frameworks
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step. The indole scaffold is frequently employed in various MCRs. However, specific published examples that incorporate this compound as a reactant within a multicomponent reaction framework are not readily found in scientific databases.
Role in Medicinal Chemistry Intermediate Synthesis
The most clearly defined application of this compound is as a crucial intermediate in the synthesis of new molecules with potential therapeutic value. Its utility is demonstrated in the preparation of compounds targeted for specific biological pathways.
A significant application involves its use as a direct precursor to 7-chloro-1H-indole-2-carbaldehyde . google.com This transformation is a key step in the synthesis of novel compounds designed as Collagen 1 translation inhibitors, which are under investigation for the treatment of fibrotic diseases such as lung, liver, and kidney fibrosis. google.com The synthesis involves the oxidation of the primary alcohol group of this compound to an aldehyde, highlighting its role as a pivotal intermediate.
| Starting Material | Product | Transformation | Application of Product |
| This compound | 7-chloro-1H-indole-2-carbaldehyde | Oxidation | Intermediate for Collagen 1 translation inhibitors google.com |
Development of Novel Chemical Entities (NCEs) as Molecular Probes
The synthesis of 7-chloro-1H-indole-2-carbaldehyde from this compound is a direct example of its contribution to the development of NCEs. google.com This resulting aldehyde serves as a more advanced building block for creating a library of potential drug candidates. These NCEs, derived from the initial framework of this compound, are intended for use in treating serious medical conditions like systemic sclerosis and non-alcoholic steatohepatitis (NASH), demonstrating the compound's importance at the foundational stage of drug discovery. google.com
Exploration of Structure-Reactivity Relationships in Synthetic Pathways
Detailed experimental or computational studies focusing specifically on the structure-reactivity relationships of this compound are not widely available. Such studies would typically investigate how the electronic effects of the chlorine atom at the 7-position influence the reactivity of the hydroxymethyl group, the indole nitrogen, and other positions on the ring system in various chemical reactions.
Applications in Material Science and Functional Molecule Design
Currently, the documented applications of this compound are concentrated within the field of medicinal chemistry. There is no significant body of research indicating its use in the design of functional materials such as polymers, dyes, or molecules for electronic applications.
Chiral Synthesis and Stereoselective Transformations involving this compound
The indole scaffold is a cornerstone in the synthesis of a vast array of biologically active compounds and natural products, many of which are chiral. The strategic functionalization of the indole ring provides a powerful platform for the construction of complex, stereochemically defined molecules. Indole derivatives, including those with substituents such as a chloro group and a hydroxymethyl group, are recognized as valuable building blocks in asymmetric synthesis. The introduction of a hydroxymethyl group at the C2-position, for instance, can alter the reactivity of the indole ring, enabling its participation as either an electrophile or a nucleophile in catalytic asymmetric reactions.
While the broader class of 2-indolylmethanols has been explored as versatile platform molecules for the enantioselective synthesis of chiral indole derivatives, specific research detailing the application of This compound in chiral synthesis and stereoselective transformations is limited in the currently available scientific literature. General methodologies for the enantioselective functionalization of indoles, such as rhodium-catalyzed C-H functionalization and gold-catalyzed reactions, have been developed for various indole substrates. nih.govrsc.org These methods offer potential pathways for the asymmetric modification of chloro-substituted indoles.
Furthermore, the development of chiral Brønsted acid-catalyzed transfer hydrogenation of indole derivatives provides an efficient route to optically active indolines. organic-chemistry.org Such strategies could theoretically be applied to derivatives of this compound. The synthesis of chiral indole alkaloids and other complex molecules often relies on the stereoselective functionalization of the indole core. figshare.comnih.gov
Despite the established utility of substituted indoles in asymmetric catalysis and synthesis, detailed studies and specific examples of the use of this compound as a chiral building block or in stereoselective transformations are not prominently documented. The chloro-substituent at the 7-position can influence the electronic properties and reactivity of the indole ring, potentially impacting the stereochemical outcome of asymmetric reactions. However, without specific research data, a detailed discussion of its role in directing stereoselectivity remains speculative.
Future research in this area would be valuable to explore the potential of this compound in asymmetric synthesis, including its use in the construction of chiral ligands or as a precursor to stereochemically rich pharmaceutical intermediates.
Data Tables
Due to the limited specific research on the chiral synthesis and stereoselective transformations involving this compound, no data tables with detailed research findings can be provided at this time.
Conclusion and Future Research Perspectives for 7 Chloro 1h Indol 2 Yl Methanol
Summary of Current Research Contributions and Gaps
A thorough review of the scientific literature reveals a significant gap in dedicated research on (7-Chloro-1H-indol-2-yl)methanol. Unlike its isomers, such as (5-chloro-1H-indol-2-yl)methanol or other substituted indole-2-carbinols, this specific compound has not been the primary subject of extensive synthetic or application-focused studies.
The primary contributions to our understanding of this molecule are therefore indirect, arising from general methods developed for the synthesis of indole-2-methanols. For example, the synthesis of analogous compounds is often achieved through the reduction of the corresponding indole-2-carboxylate (B1230498) ester using a reducing agent like lithium aluminium hydride (LiAlH₄). chemicalbook.comchemicalbook.com This provides a foundational, albeit unverified, synthetic pathway.
The most significant gap is the near-complete absence of experimental data. There is a lack of published reports detailing:
A robust and optimized synthesis for this compound.
Comprehensive spectroscopic characterization (NMR, IR, MS, UV-Vis).
Single-crystal X-ray diffraction data to confirm its solid-state structure.
Exploration of its reactivity, particularly the interplay between the C2-hydroxymethyl group and the C7-chloro substituent.
Investigation into its biological activities or material properties.
This lack of fundamental data renders this compound a molecule of high potential but low current utility, underscoring the need for foundational research to characterize its properties and explore its synthetic applications.
Unexplored Synthetic Avenues and Methodological Advancements
The synthesis of this compound is not explicitly detailed in the literature, but several plausible routes can be proposed based on established indole (B1671886) chemistry. The most direct approach involves the synthesis of a 7-chloroindole-2-carboxylate precursor followed by reduction.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (7-Chloro-1H-indol-2-yl)methanol, and how can reaction conditions be optimized?
- Methodology : A common approach involves Friedel-Crafts alkylation or nucleophilic substitution on pre-functionalized indole scaffolds. For example, chlorination at the 7-position of indole derivatives can be achieved using N-chlorosuccinimide (NCS) under controlled temperature (0–5°C) to minimize side reactions . Solvent selection (e.g., methanol or dichloromethane) and catalyst choice (e.g., Lewis acids like AlCl₃) significantly influence yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product.
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodology :
- Spectroscopy : Combine ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro and hydroxymethyl groups). For example, the hydroxymethyl proton typically appears as a singlet at δ ~4.6 ppm in CDCl₃ .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (theoretical: 181.03 g/mol for C₉H₈ClNO).
- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for research use) .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of aerosols or vapors.
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?
- Methodology : Use the SHELX suite (e.g., SHELXL) for single-crystal X-ray diffraction refinement. Key steps:
- Data Collection : Optimize crystal mounting and cooling (e.g., 100 K) to reduce thermal motion artifacts .
- Hydrogen Placement : Apply riding models for H atoms (C–H = 0.93–0.97 Å) and refine isotropic displacement parameters .
- Validation : Cross-check with CIF validation tools (e.g., PLATON) to identify symmetry or occupancy errors .
Q. How should researchers address contradictions in reported spectroscopic data for this compound?
- Methodology :
- Source Cross-Validation : Compare data from PubChem, crystallographic databases, and peer-reviewed studies. For example, confirm NMR shifts against analogs like (1H-Inden-2-yl)methanol (δ ~4.5–5.0 ppm for CH₂OH) .
- Experimental Replication : Repeat synthesis and characterization under standardized conditions (solvent, temperature, concentration).
- Collaborative Analysis : Use platforms like the European Open Science Cloud to share raw data and enable peer scrutiny .
Q. What strategies optimize the use of this compound in multi-step organic syntheses (e.g., as a building block)?
- Methodology :
- Protection/Deprotection : Temporarily protect the hydroxymethyl group (e.g., with tert-butyldimethylsilyl chloride) to prevent side reactions during subsequent steps .
- Catalytic Coupling : Employ Suzuki-Miyaura or Buchwald-Hartwig reactions to functionalize the indole core. For example, palladium-catalyzed cross-coupling at the 3-position .
- Kinetic Monitoring : Use in-situ FTIR or LC-MS to track intermediate stability and reaction progress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
